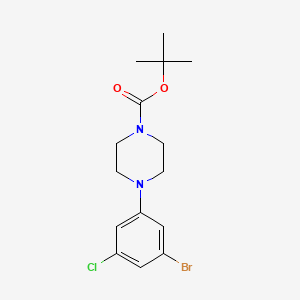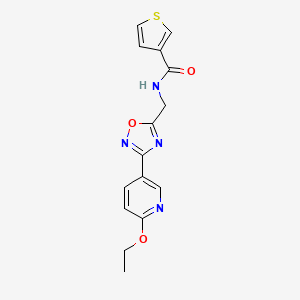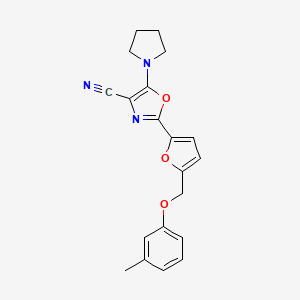
5-(Pyrrolidin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Pyrrolidin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as PTIO, is a nitric oxide (NO) scavenger that is widely used in scientific research. PTIO is a small molecule that can selectively trap NO, which is a key signaling molecule in many biological processes.
Scientific Research Applications
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of 5-(Pyrrolidin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, plays a significant role in medicinal chemistry, particularly in drug discovery. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and enhances three-dimensional coverage due to pseudorotation. These properties make pyrrolidine derivatives, including this compound, valuable for developing novel biologically active compounds with target selectivity. The versatility of pyrrolidine in synthesizing bioactive molecules has been demonstrated in a variety of applications, from enhancing biological activity through steric factors to designing drugs with different biological profiles based on stereoisomerism and spatial orientation of substituents (Li Petri et al., 2021).
Furan Derivatives and Sustainability
Furan derivatives, like the one found in 5-(Pyrrolidin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, are crucial in converting plant biomass into valuable chemicals and materials. These derivatives serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Research highlights the synthesis of 5-Hydroxymethylfurfural (HMF) from plant feedstocks and its application in producing various monomers, polymers, and other chemicals, underscoring the importance of furan derivatives in the development of sustainable materials and fuels (Chernyshev et al., 2017).
Oxazole Derivatives in Pharmaceutical Research
Oxazole derivatives, including 5-(Pyrrolidin-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, have shown significant promise in pharmaceutical research. These compounds, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen, exhibit various pharmacological activities. Their diverse applications range from antimicrobial and anti-inflammatory agents to anticancer and antiviral drugs. The structural uniqueness of oxazolone moieties contributes to their therapeutic potential, highlighting the role of such compounds in the development of new medications (Kushwaha & Kushwaha, 2021).
properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-5-4-6-15(11-14)24-13-16-7-8-18(25-16)19-22-17(12-21)20(26-19)23-9-2-3-10-23/h4-8,11H,2-3,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTQNWDMTDOEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

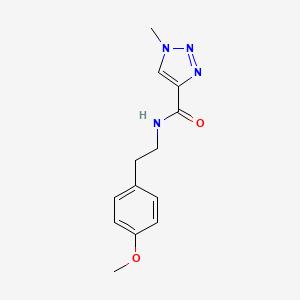
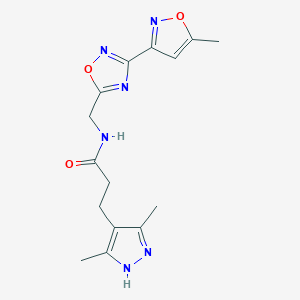
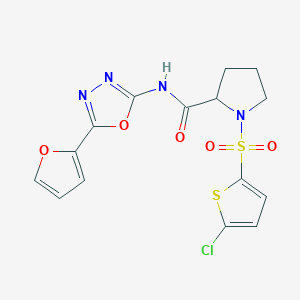

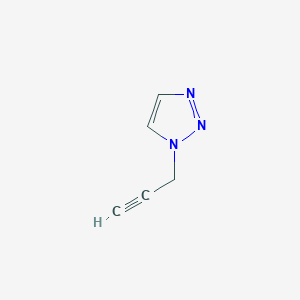
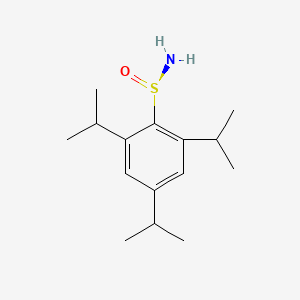
![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)
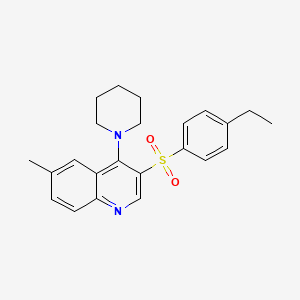
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)
![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)

